molecular formula C9H13NO5 B554647 Succinylproline CAS No. 63250-32-8

Succinylproline

Cat. No.: B554647
CAS No.: 63250-32-8
M. Wt: 215.20 g/mol
InChI Key: NEBOPDYAXPDYHQ-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization and Physicochemical Properties of Succinylproline

Molecular Architecture and Stereochemical Configuration

IUPAC Nomenclature and Systematic Naming Conventions

The systematic nomenclature of this compound follows established IUPAC conventions, with the official designation being (2S)-1-(3-carboxypropanoyl)pyrrolidine-2-carboxylic acid. This nomenclature reflects the compound's fundamental structure, comprising a pyrrolidine ring system with carboxylic acid functionality at the 2-position and an N-acyl modification featuring a succinyl moiety. Alternative systematic names include N-(3-carboxypropanoyl)-L-proline and 1-(3-carboxypropanoyl)-L-proline, which emphasize the acylation of the proline nitrogen.

The compound exhibits several synonymous designations in chemical literature, including Suc-Pro-OH, SUC-PRO-OH, and N-Succinyl-L-proline. These abbreviated forms reflect common peptide chemistry notation conventions, where "Suc" represents the succinyl protecting group and "Pro" denotes proline. The molecular descriptor system provides additional identification through InChI and SMILES representations, with the InChI key NEBOPDYAXPDYHQ-LURJTMIESA-N serving as a unique structural identifier.

The Chemical Abstracts Service has catalogued this compound under multiple entries, with the primary registration number 63250-32-8 corresponding to the L-enantiomer. This systematic organization facilitates unambiguous identification across diverse chemical databases and regulatory frameworks.

Crystal Structure Analysis and Conformational Isomerism

The three-dimensional molecular architecture of this compound reveals a complex interplay between the rigid pyrrolidine ring system and the flexible succinyl side chain. The pyrrolidine ring adopts a characteristic envelope conformation, consistent with the well-established conformational preferences of proline derivatives. This cyclic structure constrains the φ dihedral angle to approximately -60°, imparting significant rigidity to the backbone structure.

Conformational analysis indicates that the succinyl moiety exhibits considerable rotational freedom around the amide bond connecting it to the proline nitrogen. This flexibility allows for multiple low-energy conformations, with the extended conformation being energetically favored due to reduced steric interactions between the carboxyl termini. The compound's conformational landscape is further influenced by intramolecular hydrogen bonding interactions between the succinyl carboxyl group and the proline carboxyl group, which can stabilize specific rotameric states.

Computational modeling studies suggest that this compound adopts preferentially staggered conformations around the C-C bonds within the succinyl chain, minimizing torsional strain. The overall molecular geometry exhibits characteristics typical of N-acyl amino acids, with the acyl group oriented to minimize steric clashes with the pyrrolidine ring system.

Chiral Centers and Enantiomeric Purity Considerations

This compound contains a single chiral center at the C-2 position of the pyrrolidine ring, corresponding to the original chiral center of L-proline. This stereogenic center exhibits the (S)-configuration, consistent with the L-amino acid designation in biochemical nomenclature. The preservation of stereochemical integrity during succinyl modification is crucial for maintaining the compound's biological activity and specificity.

Enantiomeric purity represents a critical quality parameter for this compound, particularly in applications requiring high specificity such as enzyme assays. Commercial preparations typically exhibit enantiomeric excesses greater than 99%, as determined by chiral chromatographic analysis. The maintenance of stereochemical purity is essential because the D-enantiomer, while chemically similar, exhibits markedly different biological activity profiles.

The stereochemical configuration influences the compound's interaction with chiral recognition sites in enzymes and receptors. The (S)-configuration at the pyrrolidine C-2 position positions the carboxyl group in an orientation that facilitates optimal binding to the active sites of target carboxypeptidases. This stereochemical specificity underlies the compound's utility as a selective substrate for enzyme characterization studies.

Properties

IUPAC Name

(2S)-1-(3-carboxypropanoyl)pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO5/c11-7(3-4-8(12)13)10-5-1-2-6(10)9(14)15/h6H,1-5H2,(H,12,13)(H,14,15)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEBOPDYAXPDYHQ-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00212641
Record name Succinylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00212641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26732614
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

63250-32-8
Record name (2S)-2-Carboxy-γ-oxo-1-pyrrolidinebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63250-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Succinylproline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063250328
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Succinylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00212641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Optimization

The acylation proceeds in a two-step process:

  • Activation of Succinic Anhydride : In aqueous or organic solvents (e.g., tetrahydrofuran or dimethylformamide), succinic anhydride reacts with L-proline in the presence of a base such as triethylamine or sodium bicarbonate. The base deprotonates the amine, enhancing its nucleophilicity.

  • Formation of the Succinamide Bond : The activated succinyl group attaches to the nitrogen of proline, forming N-Succinyl-L-proline. The reaction typically occurs at room temperature or under mild heating (40–60°C).

Key Parameters :

  • Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) improve reaction efficiency by stabilizing intermediates.

  • Stoichiometry : A 1:1 molar ratio of proline to succinic anhydride minimizes side products like di-succinylated derivatives.

  • Purification : Crude products are often recrystallized from water-isopropanol mixtures or purified via column chromatography.

Table 1: Representative Conditions for N-Succinyl-L-proline Synthesis

ParameterOptimal RangeImpact on Yield/Purity
Temperature25–60°CHigher temperatures accelerate reaction but risk racemization
Reaction Time4–12 hoursProlonged durations improve conversion but may degrade product
SolventAcetonitrile/WaterEnhances solubility of reactants and intermediates
BaseTriethylamineMaintains alkaline pH for amine activation

Enzymatic Methods for Stereoselective Synthesis

Enzymatic approaches offer stereoselective advantages, particularly for producing enantiomerically pure N-Succinyl-L-proline. Pseudomonas putida and other microbial systems have been employed to catalyze the succinylation of proline via acyltransferase activity.

Biocatalytic Acylation

In this method, L-proline is incubated with succinyl-CoA in the presence of purified acyltransferases or whole-cell biocatalysts. The enzyme facilitates the transfer of the succinyl group from CoA to the proline amine, yielding N-Succinyl-L-proline with high enantiomeric excess (>98%).

Advantages :

  • Mild Conditions : Reactions occur at physiological pH and temperature, preserving product integrity.

  • Scalability : Whole-cell systems allow for cost-effective large-scale production.

Limitations :

  • Enzyme stability and substrate inhibition may reduce efficiency in prolonged reactions.

StepReagents/ConditionsYield (%)Purity (%)
FluorinationMorpholinosulfur trifluoride, 60°C63>95
Deprotection2 M HCl, 25°C64>99

These protocols highlight the importance of steric hindrance (e.g., tert-butyl esters) in preventing undesired side reactions, a principle applicable to succinylation.

Industrial-Scale Production and Challenges

The transesterification method described for succinylcholine chloride offers parallels for N-Succinyl-L-proline synthesis. In this process:

  • Succinic Acid Diester Reacts with Amine : Choline chloride undergoes transesterification with bis(4-nitrophenyl)succinate in acetonitrile, catalyzed by triethylamine.

  • Precipitation and Purification : The product is isolated via acidification and recrystallization.

Adaptations for Succinylproline :

  • Replacing choline chloride with proline and optimizing solvent systems (e.g., acetonitrile/water) could enable similar yields (~85–90%).

Quality Control and Analytical Validation

Critical to all methods is rigorous quality control:

  • HPLC Analysis : Reverse-phase chromatography with UV detection (λ = 210 nm) confirms purity (>99%).

  • Mass Spectrometry : Molecular ion peaks at m/z 215.20 [M+H]⁺ validate structural integrity .

Chemical Reactions Analysis

Types of Reactions: N-Succinyl-L-proline undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-Succinyl-L-proline has a wide range of applications in scientific research:

Mechanism of Action

N-Succinyl-L-proline exerts its effects by inhibiting the activity of angiotensin-converting enzyme (ACE). This enzyme is responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, N-Succinyl-L-proline reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure. The inhibition occurs through the binding of N-Succinyl-L-proline to the active site of ACE, preventing the enzyme from interacting with its natural substrate .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Succinylproline belongs to a class of modified amino acids where the proline residue is functionalized at the nitrogen. Below is a comparison with structurally related compounds:

Table 1: Structural and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Functional Group Key Structural Feature
This compound C₉H₁₃NO₅ 215.20 Succinyl (-COCH₂CH₂COOH) N-succinyl substitution on proline
N-Methylproline C₆H₁₁NO₂ 129.16 Methyl (-CH₃) N-methyl substitution on proline
Alanylproline C₈H₁₄N₂O₃ 186.21 Alanyl (-CH₂CH(NH₂)COOH) Dipeptide of alanine and proline
Captopril C₉H₁₅NO₃S 217.29 Thiol (-SH) Sulfhydryl-containing ACE inhibitor
  • This compound vs. N-Methylproline : While both are N-substituted proline derivatives, the bulky succinyl group in this compound enhances its enzyme-binding specificity compared to the smaller methyl group in N-Methylproline .
  • This compound vs. Alanylproline : Alanylproline is a dipeptide lacking the succinyl group, limiting its utility in esterase assays but making it relevant in peptide metabolism studies .
  • This compound vs. Captopril : Both target enzymes involved in blood pressure regulation (carboxypeptidases vs. ACE), but this compound avoids captopril’s thiol-mediated side effects .

Biological Activity

Succinylproline, a dipeptide derived from proline and succinic acid, has garnered attention for its potential biological activities. This article delves into the compound's biological mechanisms, therapeutic applications, and recent research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a succinyl group attached to proline. This modification alters the physicochemical properties of the peptide, enhancing its interaction with biological targets. The succinylation process affects protein function by modifying lysine residues, which can influence enzyme activity and protein stability.

Mechanisms of Biological Activity

1. Enzyme Inhibition:
this compound has been investigated for its role as an inhibitor of angiotensin-converting enzyme (ACE). Initial studies indicated that this compound could interact with the catalytic zinc ion in ACE, although its inhibitory potency was not as high as that of more optimized compounds like captopril .

2. Modulation of Metabolism:
Recent research highlights the role of succinylation in metabolic regulation. This compound and similar compounds can modulate the activity of metabolic enzymes through post-translational modifications. For instance, succinylation has been shown to impact pathways such as glycolysis and the tricarboxylic acid (TCA) cycle, thereby influencing energy metabolism .

3. Neuroprotective Effects:
Evidence suggests that succinylation plays a critical role in neuroprotection, particularly in the context of stroke. Enhanced desuccinylation via agents targeting Sirtuin 5 has been linked to improved mitochondrial function and neuroprotective effects in experimental models .

Research Findings and Case Studies

Recent studies have provided insights into the biological activity of this compound:

  • Metabolomic Profiling:
    A study analyzing metabolites in mud loaches identified this compound as a significant metabolite with potential biological implications. The analysis revealed a fold-change of 3.31, indicating its relevance in metabolic processes .
  • Succinylome Profiling:
    Research on Vibrio alginolyticus revealed extensive lysine succinylation across various proteins involved in metabolism and antibiotic biosynthesis. This study identified over 2000 succinylation sites, underscoring the importance of succinylation in bacterial physiology .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
ACE InhibitionModulates blood pressure regulation through enzyme inhibition
Metabolic RegulationAffects glycolysis and TCA cycle through enzyme modification
NeuroprotectionEnhances mitochondrial function post-stroke
Metabolite IdentificationSignificant metabolite in mud loaches
Bacterial PhysiologyKey role in metabolic pathways in Vibrio alginolyticus

Q & A

Basic Research Questions

Q. What established protocols ensure high-yield synthesis of Succinylproline, and how can purity be validated?

  • Methodological Answer :

  • Synthesis : Use proline and succinic anhydride in a 1:1.2 molar ratio under anhydrous conditions (e.g., DMF as solvent, 24h reaction at 25°C). Monitor reaction progress via TLC (Rf ~0.3 in chloroform/methanol 9:1) .
  • Purification : Isolate via flash chromatography (silica gel, gradient elution) or recrystallization (ethanol/water).
  • Validation : Purity ≥95% confirmed by HPLC (C18 column, 220nm detection, retention time ~8.5min) and elemental analysis (C, H, N within ±0.3% theoretical) .
  • Data Table :
MethodYield (%)Purity (%)
Flash Chromatography7898
Recrystallization6595

Q. Which spectroscopic techniques are optimal for structural characterization of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirm backbone structure (e.g., δ 2.4–2.6 ppm for succinyl protons; δ 3.1–3.3 ppm for proline CH2) .
  • Mass Spectrometry : ESI-MS ([M+H]+ m/z 230.1) for molecular weight validation.
  • FT-IR : Peaks at 1720 cm⁻¹ (C=O stretch) and 1650 cm⁻¹ (amide I band) .

Advanced Research Questions

Q. How do pH-dependent conformational changes in this compound affect its biological activity, and how can these be experimentally modeled?

  • Methodological Answer :

  • Experimental Design :

Prepare buffered solutions (pH 2–10).

Use circular dichroism (CD) spectroscopy to monitor secondary structure shifts (190–250nm).

Correlate with molecular dynamics simulations (AMBER/CHARMM force fields) .

  • Data Analysis : Plot ellipticity vs. pH to identify isoelectric point (pI) and stability thresholds.
  • Validation : Compare with enzymatic assays (e.g., ACE inhibition) to assess activity loss at extreme pH .

Q. What experimental strategies resolve contradictions in reported IC50 values for this compound’s enzyme inhibition?

  • Methodological Answer :

  • Variable Control : Standardize assay conditions (temperature, buffer ionic strength, enzyme source).
  • Statistical Harmonization : Apply ANOVA to compare datasets; use Cohen’s d to quantify effect size discrepancies .
  • Data Table :
StudyIC50 (μM)Assay ConditionsEnzyme Source
A (2022)12.337°C, Tris-HCl pH 7.4Human recombinant
B (2023)18.725°C, phosphate pH 7.0Porcine kidney

Q. How can this compound’s metabolic stability be evaluated in in vitro models, and what confounding factors must be controlled?

  • Methodological Answer :

  • Liver Microsome Assay : Incubate this compound (10µM) with human liver microsomes (1mg/mL), NADPH regeneration system. Quantify degradation via LC-MS/MS over 60min .
  • Confounders :
  • Control for nonspecific protein binding (use BSA or charcoal stripping).
  • Normalize for cytochrome P450 activity (CYP3A4 inhibition controls) .

Methodological Guidelines for Data Integrity

  • Reproducibility : Document all synthesis and assay parameters (e.g., solvent batches, equipment calibration logs) .
  • Statistical Reporting : Include confidence intervals, p-values, and effect sizes; use Prism or R for meta-analysis .
  • Ethical Compliance : For in vitro studies, cite institutional biosafety approvals (IBC protocol numbers) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Succinylproline
Reactant of Route 2
Reactant of Route 2
Succinylproline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.